3-Methylimidazo[1,2-b]isoquinoline-5,10-dione
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Overview
Description
3-Methylimidazo[1,2-b]isoquinoline-5,10-dione is a heterocyclic compound with the molecular formula C11H6N2O2. This compound is characterized by its unique structure, which includes an imidazo ring fused to an isoquinoline ring, with two carbonyl groups at positions 5 and 10. It is known for its butterfly-shaped molecular structure, which is slightly folded along the O=C⋯C=O line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,2-b]isoquinoline-5,10-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the imidazo[1,2-b]isoquinoline-5,10-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,2-b]isoquinoline-5,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups.
Substitution: Substitution reactions can occur at various positions on the imidazo and isoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methylimidazo[1,2-b]isoquinoline-5,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing properties make it a potent inhibitor of certain enzymes and receptors. For example, it can inhibit kinases and phosphodiesterases, which play crucial roles in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Known for its luminescent properties and versatility in various applications.
Imidazo[1,2-a]quinoxaline: Exhibits significant biological activities, including anticancer and anticonvulsant properties.
Uniqueness
3-Methylimidazo[1,2-b]isoquinoline-5,10-dione stands out due to its unique structure, which combines the properties of both imidazo and isoquinoline rings.
Properties
CAS No. |
62366-60-3 |
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Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-methylimidazo[1,2-b]isoquinoline-5,10-dione |
InChI |
InChI=1S/C12H8N2O2/c1-7-6-13-11-10(15)8-4-2-3-5-9(8)12(16)14(7)11/h2-6H,1H3 |
InChI Key |
IMCJMJOUXQTYFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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